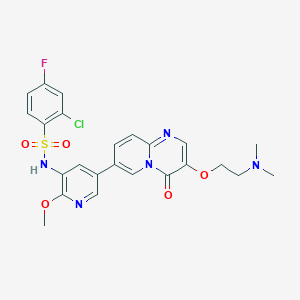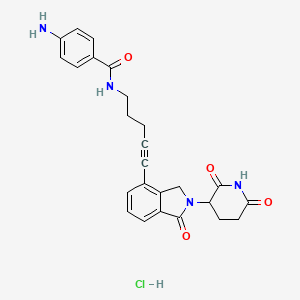
Squarunkin A hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Squarunkin A hydrochloride is a potent and specific inhibitor of the interaction between UNC119 and its cargo. This compound is known for its non-cytotoxic properties and its ability to target the myristoyl-binding pocket of UNC119A and UNC119B without affecting other interactions . It is primarily used in scientific research to study the inhibition of specific protein interactions and cellular signaling pathways .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Squarunkin A hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:
- Formation of the cyclobutene ring.
- Introduction of the piperidine and piperazine moieties.
- Final hydrochloride salt formation.
- Use of protecting groups to control reactivity.
- Purification steps such as recrystallization and chromatography.
- Conversion to the hydrochloride salt to enhance stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions: Squarunkin A hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Introduction of functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) and methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines .
Applications De Recherche Scientifique
Squarunkin A hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used to study the inhibition of specific protein interactions.
Biology: Investigates cellular signaling pathways and protein functions.
Medicine: Potential therapeutic applications in targeting specific proteins involved in diseases.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mécanisme D'action
Squarunkin A hydrochloride exerts its effects by specifically inhibiting the interaction between UNC119 and its cargo. This inhibition occurs at the myristoyl-binding pocket of UNC119A and UNC119B, preventing the activation of Src kinase in cells. This mechanism is crucial for studying the role of UNC119 in cellular signaling and its potential therapeutic applications .
Comparaison Avec Des Composés Similaires
Squarunkin A: The non-hydrochloride form of the compound.
Other UNC119 Inhibitors: Compounds that target the same protein interaction but may have different structures or binding affinities.
Uniqueness: Squarunkin A hydrochloride is unique due to its high specificity and potency in inhibiting the UNC119-cargo interaction without affecting other protein interactions. This specificity makes it a valuable tool in scientific research for studying cellular signaling pathways and developing targeted therapies .
Propriétés
Formule moléculaire |
C25H33ClF3N5O4 |
|---|---|
Poids moléculaire |
560.0 g/mol |
Nom IUPAC |
ethyl 4-[[3,4-dioxo-2-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylamino]cyclobuten-1-yl]amino]piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C25H32F3N5O4.ClH/c1-2-37-24(36)33-9-6-18(7-10-33)30-21-20(22(34)23(21)35)29-8-11-31-12-14-32(15-13-31)19-5-3-4-17(16-19)25(26,27)28;/h3-5,16,18,29-30H,2,6-15H2,1H3;1H |
Clé InChI |
IYRGQOZJKWZQBS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N1CCC(CC1)NC2=C(C(=O)C2=O)NCCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S)-2-[[7-chloro-4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol](/img/structure/B11932548.png)

![trans-1-cyclopentyl-6-(4-methyl-1-(quinoxalin-6-ylmethyl)pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11932561.png)

![(1S,3R)-3-amino-N-[3-(naphthalen-1-ylamino)-1H-indazol-5-yl]cyclohexane-1-carboxamide](/img/structure/B11932577.png)
![N-[(1R,2R)-2-[3-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]cyclohexyl]-2,2,3,3,3-pentafluoropropanamide](/img/structure/B11932578.png)
![4-(Cyclobutanecarbonyl)-1-[[2-(2-ethylbenzimidazol-1-yl)-9-methyl-6-morpholin-4-ylpurin-8-yl]methyl]piperazin-2-one](/img/structure/B11932586.png)

![N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;chloride](/img/structure/B11932608.png)
![[(1S,17S,18R,19R,20R,21S,24R,25S)-18,19,21,22,24-pentaacetyloxy-25-hydroxy-3,14,25-trimethyl-6,15-dioxo-2,5,16-trioxa-9-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B11932613.png)
![N-[(2S)-1-[(4-cyanophenyl)amino]-4-cyclopropyl-1-oxidanylidene-butan-2-yl]-3,6,6-trimethyl-4-oxidanylidene-5,7-dihydro-1H-indole-2-carboxamide](/img/structure/B11932620.png)
![N-[(Z)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide](/img/structure/B11932621.png)
![6-(3-fluorophenyl)-3-methyl-7-[(1R)-1-(7H-purin-6-ylamino)ethyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B11932641.png)
